![molecular formula C31H45N6O17P B12432972 [pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
[pTyr5] EGFR (988-993)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[pTyr5] EGFR (988-993) is a peptide derived from the autophosphorylation site, Tyr992, of the epidermal growth factor receptor (EGFR). This compound is frequently found bound with the catalytically inactive protein-tyrosine phosphate 1B (PTP1B). The sequence of this peptide is Asp-Ala-Asp-Glu-phosphotyrosine-Leu.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [pTyr5] EGFR (988-993) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like [pTyr5] EGFR (988-993) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
[pTyr5] EGFR (988-993) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Applications De Recherche Scientifique
[pTyr5] EGFR (988-993) has several scientific research applications:
Chemistry: Used as a model peptide for studying phosphorylation and dephosphorylation reactions.
Biology: Investigates the role of EGFR in cell signaling pathways.
Medicine: Explores potential therapeutic targets for diseases involving EGFR dysregulation, such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
[pTyr5] EGFR (988-993) exerts its effects by mimicking the phosphorylated tyrosine residue on EGFR. This phosphorylation event is crucial for the activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival. The peptide can bind to protein-tyrosine phosphatases like PTP1B, which regulate the phosphorylation state of EGFR and modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[pTyr5] EGFR (988-993) (TFA): A trifluoroacetic acid salt form of the peptide.
[pTyr5] EGFR (988-993) analogs: Peptides with similar sequences but different amino acid substitutions.
Uniqueness
[pTyr5] EGFR (988-993) is unique due to its specific sequence derived from the autophosphorylation site of EGFR. This sequence allows it to specifically interact with proteins involved in EGFR signaling, making it a valuable tool for studying EGFR-related pathways and developing targeted therapies.
Propriétés
Formule moléculaire |
C31H45N6O17P |
|---|---|
Poids moléculaire |
804.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H45N6O17P/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53)/t15-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
KVTXKWFVCLLHQU-TVVJCWKZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


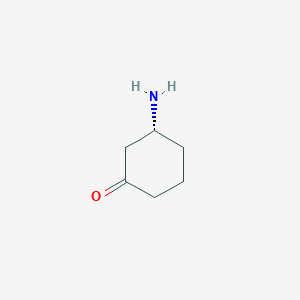
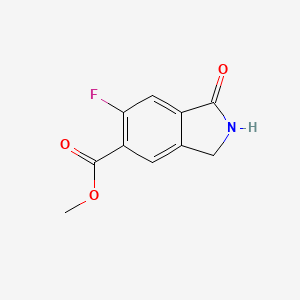
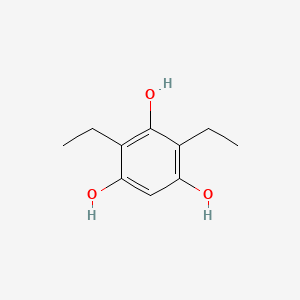

![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
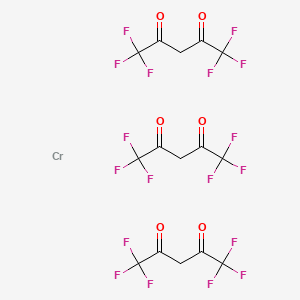
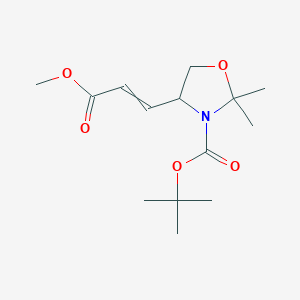
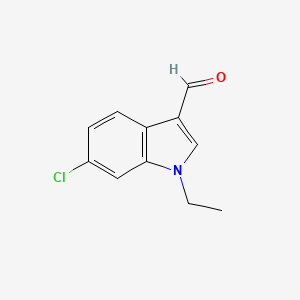
![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
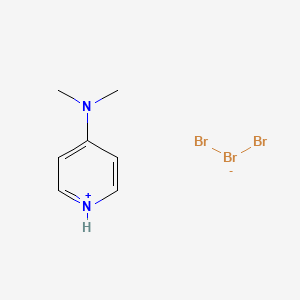
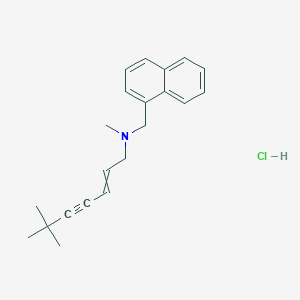
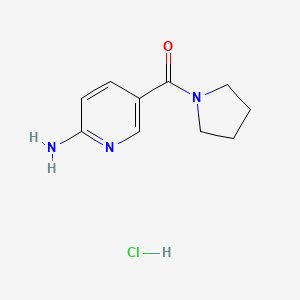
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
